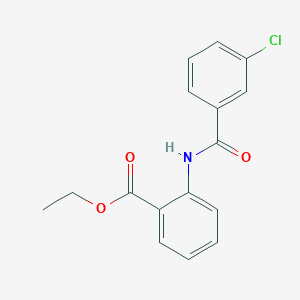![molecular formula C21H29N3O3 B5579621 N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H29N3O3 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.22089180 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Stability and Structural Analysis
One study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, examining various heterocycles to improve metabolic stability. The study found that modifications to the benzothiazole ring could reduce metabolic deacetylation, highlighting the importance of structural analysis in developing more stable compounds (Stec et al., 2011).
Insecticidal Assessment
Another area of application involves the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety. This research aimed at identifying compounds with potential insecticidal properties against the cotton leafworm, indicating the chemical's utility in developing agricultural pesticides (Fadda et al., 2017).
Cognitive Improvement Potential
A novel histamine H3 receptor antagonist was studied for its affinity and selectivity, demonstrating potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders. This underscores the compound's relevance in neuropharmacology and its potential application in treating cognitive impairments (Medhurst et al., 2007).
Molecular Docking and Screening
Research into novel pyridine and fused pyridine derivatives has incorporated molecular docking and in vitro screening for antimicrobial and antioxidant activity. This suggests applications in discovering new drugs with antimicrobial properties (Flefel et al., 2018).
Cholesterol O-Acyltransferase-1 Inhibition
The discovery of a clinical candidate for inhibiting human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 indicates the compound's potential in treating diseases involving ACAT-1 overexpression. This research points to its application in cardiovascular disease treatment and cholesterol management (Shibuya et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-23-14-17(13-20(25)22-16-6-2-3-7-16)27-19-9-8-15(12-18(19)23)21(26)24-10-4-5-11-24/h8-9,12,16-17H,2-7,10-11,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNFQQVJVSUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC2=C1C=C(C=C2)C(=O)N3CCCC3)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B5579570.png)


![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)
![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)
![(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine](/img/structure/B5579648.png)


